Citramalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

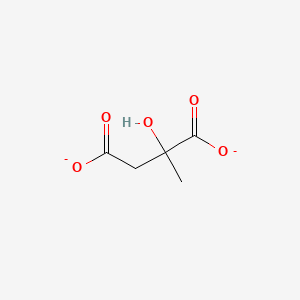

Citramalate(2-) is a dicarboxylic acid dianion that is obtained by removal of a proton from both of the carboxylic acid groups of citramalic acid. It has a role as a human metabolite and a plant metabolite. It derives from a butenedioate. It is a conjugate base of a citramalic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Precursor for Sustainable Materials

Citramalate serves as a crucial precursor in the synthesis of bio-based methyl methacrylate, which is used to manufacture polymethyl methacrylate (PMMA), commonly known as Perspex or Plexiglas. The traditional production of PMMA relies on petrochemical feedstocks; however, this compound offers a sustainable alternative by utilizing renewable resources. Research has demonstrated that this compound can be produced efficiently through engineered microbial strains, such as Escherichia coli, which convert glucose into this compound using specific enzymes.

Case Study: Engineered E. coli for this compound Production

- Research Findings : An engineered strain of E. coli was developed to produce this compound at concentrations exceeding 80 g/L in just 65 hours. This was achieved by expressing a mesophilic variant of this compound synthase from Methanococcus jannaschii and optimizing fermentation conditions.

- Productivity : The engineered strain achieved a productivity rate of 1.85 g/L/h with a conversion efficiency of 0.48 g this compound/g glucose .

Innovative Bioprocessing Techniques

Recent studies have utilized advanced bioprocessing techniques to enhance this compound production. For instance, a fed-batch fermentation approach was employed where glucose was continuously supplied to the microbial culture, allowing for sustained production without the accumulation of unwanted byproducts like acetate.

Key Innovations

- Enzyme Engineering : Modifications to the citrate synthase enzyme have been shown to redirect carbon flux towards this compound synthesis, significantly increasing yields by up to 125% compared to native strains .

- Process Optimization : The design of experiment methodology was applied to fine-tune parameters such as light intensity and nutrient availability, resulting in a remarkable increase in this compound production from cyanobacterial systems .

Environmental Impact and Circular Economy

The production of this compound from carbon dioxide not only contributes to sustainable materials but also aligns with the principles of a circular bioeconomy. By converting CO2 into valuable compounds, this approach aids in reducing greenhouse gas emissions while creating economically viable products.

Research Implications

- Carbon Utilization : this compound can be synthesized using cyanobacteria that utilize CO2 as a feedstock, promoting carbon capture and utilization strategies .

- Broader Applications : The metabolites involved in this compound production are also precursors for other significant compounds, including biofuels and pharmaceuticals, indicating its versatility beyond plastics .

Comparative Production Methods

| Methodology | Organism | Yield (g/L) | Time (hours) | Notes |

|---|---|---|---|---|

| Engineered E. coli | Escherichia coli | >80 | 65 | High efficiency with glucose feed |

| Cyanobacterial fermentation | Synechocystis sp. PCC 6803 | 6.35 | - | Utilizes CO2; lower yield but sustainable |

| Combined biocatalytic route | E. coli | >60 | 132 | Integrates biocatalysis with chemocatalysis |

Eigenschaften

Molekularformel |

C5H6O5-2 |

|---|---|

Molekulargewicht |

146.1 g/mol |

IUPAC-Name |

2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |

InChI-Schlüssel |

XFTRTWQBIOMVPK-UHFFFAOYSA-L |

SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

Kanonische SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

Synonyme |

alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.